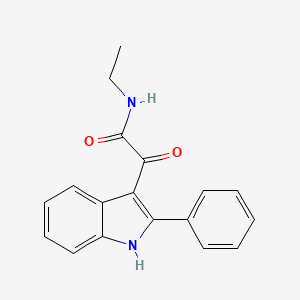

N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

Description

N-Ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is a synthetic indole-based acetamide derivative with the molecular formula C₁₈H₁₆N₂O₂ and a molecular weight of 292.34 g/mol . Its structure comprises a 2-phenyl-substituted indole core linked to an N-ethyl acetamide moiety. This compound is synthesized via amidation reactions, typically involving 2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl chloride and ethylamine derivatives under basic conditions, yielding moderate to high purity products .

The ethyl substituent on the amide nitrogen enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name |

N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-2-19-18(22)17(21)15-13-10-6-7-11-14(13)20-16(15)12-8-4-3-5-9-12/h3-11,20H,2H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKVDQYKMKPHTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001256634 | |

| Record name | N-Ethyl-α-oxo-2-phenyl-1H-indole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001256634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822068 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477872-06-3 | |

| Record name | N-Ethyl-α-oxo-2-phenyl-1H-indole-3-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477872-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-α-oxo-2-phenyl-1H-indole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001256634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide typically involves the condensation of indole derivatives with acetamide derivatives. One common method involves the reaction of 2-phenyl-1H-indole-3-carbaldehyde with ethylamine and acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

N-Alkyl/Aryl Substitutions

- N-(6-Azidohexyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide (Compound 2) : Features a hexyl-azide chain, improving solubility in polar solvents. This modification is advantageous for click chemistry applications in targeted drug delivery .

- N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide : The fluorobenzyl group introduces electron-withdrawing effects, which may increase binding affinity to receptors like serotonin transporters .

Crystallographic and Hydrogen Bonding Patterns

- (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide : Exhibits intramolecular N–H···O hydrogen bonds and a dihedral angle of 80.7° between the indole and acetamide planes, influencing crystal packing and stability .

- N-(2-Chlorophenyl)-2-{3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide: Incorporates a thiazolidinone ring, leading to extended π-π interactions and dimerization via R₂²(10) hydrogen-bonding motifs , similar to patterns described by Bernstein et al. .

Modifications on the Indole Core

Substituents at the Indole 2-Position

- This derivative shows promise in antimicrobial studies .

- 2-(6-Methyl-1H-indol-3-yl)acetic Acid: Methyl substitution at position 6 reduces planarity, altering bioavailability.

Oxoindoline Derivatives

Compounds like 2-Hydroxy-N-phenyl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)acetamide (Compound 15) replace the indole with an oxoindoline moiety, stabilizing the enol tautomer. This structural shift enhances antioxidant activity but reduces CNS penetration due to increased polarity .

Functional Group Additions

- CuO-Nanocatalyzed N-((3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)(2-phenyl-1H-indol-3-yl)methyl)acetamide: Incorporates a pyrazolone ring, enabling dual hydrogen-bond donor/acceptor sites. This derivative exhibits anti-inflammatory activity (IC₅₀ = 3.2 µM) in preliminary screenings .

- N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide: The sulfonyl-thiazolidinone group introduces steric bulk and sulfone-mediated protein interactions, showing inhibitory effects on cyclooxygenase-2 (COX-2) .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* | Solubility (µg/mL) |

|---|---|---|---|---|---|

| N-Ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide | C₁₈H₁₆N₂O₂ | 292.34 | N-Ethyl, 2-phenylindole | 3.8 | 12.5 (PBS) |

| N-(6-Azidohexyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide | C₂₄H₂₄N₆O₂ | 452.49 | N-Hexyl-azide | 2.1 | 45.2 (DMSO) |

| N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide | C₁₇H₁₃FN₂O₂ | 296.30 | N-4-Fluorobenzyl | 4.2 | 8.9 (EtOH) |

*Calculated using ChemAxon.

Biological Activity

N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide, a synthetic organic compound, belongs to the indole derivative class, which is known for its diverse biological activities. The compound's structure features an indole ring system, a motif prevalent in many bioactive molecules, making it a subject of interest in various fields of research, particularly in medicinal chemistry.

Antitumor Activity

Research indicates that derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamides exhibit significant antitumor properties. Studies have shown that these compounds can effectively target solid tumors, including colorectal and lung cancers. For instance, a patent highlights their potential against colorectal carcinoma, which is notably resistant to conventional chemotherapy treatments like 5-fluorouracil .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. It has been reported to exhibit effects against various bacterial and fungal strains. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Neuroprotective Effects

In silico studies have suggested that compounds similar to this compound may interact with glutamate receptors, potentially offering neuroprotective effects. These interactions are crucial in addressing neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating excitotoxicity and oxidative stress .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The compound may bind to various receptors involved in cancer progression and neurodegeneration.

- Enzyme Inhibition : It has been noted that certain indole derivatives can inhibit enzymes linked to tumor growth and inflammation.

- Oxidative Stress Modulation : By reducing oxidative stress, the compound may protect neuronal cells from damage associated with neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Target Diseases/Conditions |

|---|---|---|

| Antitumor | Significant | Colorectal cancer, lung cancer |

| Antimicrobial | Moderate to high | Various bacterial and fungal infections |

| Neuroprotective | Potentially effective | Alzheimer's disease, Parkinson's disease |

Case Study: Antitumor Efficacy

A study referenced in patent literature indicates that indole derivatives, including N-ethyl compounds, have shown promise in vitro against human solid tumors. The research demonstrated a reduction in tumor cell viability at specific concentrations, suggesting a dose-dependent response .

Case Study: Neuroprotective Properties

In a recent review on drug therapies for neurodegenerative diseases, compounds with similar structures were highlighted for their ability to modulate NMDA receptor activity. This modulation is crucial for preventing excitotoxicity and promoting neuronal health .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via multi-step reactions involving indole core functionalization, N-ethylation, and acetamide coupling. For example, microwave-assisted synthesis (common in related indole derivatives) reduces reaction time and improves regioselectivity compared to conventional heating . Optimization of solvent systems (e.g., DMF or THF) and catalysts (e.g., HATU/DIPEA for amide bond formation) is critical for minimizing side products like N-overalkylation or oxidation byproducts . Purification typically employs column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolates (>95%) .

Q. How can spectroscopic techniques (FT-IR, NMR, MS) confirm the structural integrity of this compound?

- Analysis :

- FT-IR : Key peaks include C=O stretching (~1680–1720 cm⁻¹ for oxoacetamide and indole C=O), N–H indole vibrations (~3400 cm⁻¹), and aromatic C–H stretches (~3050 cm⁻¹) .

- ¹H/¹³C NMR : The indole C3 proton appears as a singlet (~δ 7.1–7.3 ppm), while the N-ethyl group shows a triplet at δ ~1.2–1.4 ppm (CH₃) and a quartet at δ ~3.3–3.5 ppm (CH₂). The acetamide carbonyl resonates at δ ~170–175 ppm in ¹³C NMR .

- HRMS : Expected [M+H]⁺ matches the molecular formula (e.g., C₁₈H₁₇N₂O₂⁺ requires m/z 297.1234) .

Q. What computational methods are suitable for predicting the electronic and vibrational properties of this compound?

- Approach : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets can model molecular geometry, HOMO-LUMO gaps (for reactivity prediction), and vibrational frequencies. These align with experimental FT-IR/Raman data to validate structural assignments . Molecular docking studies (e.g., AutoDock Vina) assess potential interactions with biological targets like serotonin receptors, leveraging the indole scaffold’s affinity for neurotransmitter-binding sites .

Advanced Research Questions

Q. How do substituents on the indole ring (e.g., phenyl at C2) influence the compound’s biological activity and binding kinetics?

- Experimental Design :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., halogenation at C5 or methoxy at C6) and test in vitro for receptor binding (e.g., 5-HT₂A/5-HT₃) or enzyme inhibition (e.g., monoamine oxidases). The phenyl group at C2 enhances steric bulk, potentially improving selectivity for hydrophobic binding pockets .

- Kinetic Assays : Surface plasmon resonance (SPR) or fluorescence polarization can quantify binding affinity (Kd) and residence time .

Q. What strategies resolve contradictions in reported pharmacological data for indole-acetamide derivatives?

- Critical Analysis :

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., cell line variability, ATP concentrations in kinase assays).

- Metabolic Stability : Discrepancies may arise from differential cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation of the indole ring), which can be assessed via liver microsome assays .

- Epimerization Risk : Chiral centers (e.g., at the acetamide linkage) may racemize under storage or assay conditions, altering activity. Chiral HPLC or CD spectroscopy monitors stereochemical integrity .

Q. How can reaction mechanisms for key transformations (e.g., N-ethylation, oxoacetamide formation) be elucidated?

- Mechanistic Studies :

- Kinetic Isotope Effects (KIE) : Use deuterated reagents (e.g., CD₃CH₂Br for ethylation) to identify rate-determining steps.

- Trapping Intermediates : For oxoacetamide formation, isolate intermediates (e.g., enolates) via low-temperature quenching and characterize via NMR/MS .

- In Silico Modeling : Transition state analysis with Gaussian or ORCA software identifies energetically favorable pathways (e.g., SN2 vs. radical mechanisms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.